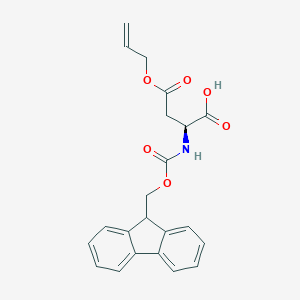

Fmoc-Asp(OAll)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNFRRNBFASDKS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146982-24-3 | |

| Record name | Fmoc-Asp(OAll)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Asp(OAll)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse arsenal of available building blocks, N-α-Fmoc-L-aspartic acid β-allyl ester, commonly known as Fmoc-Asp(OAll)-OH, has emerged as a cornerstone for the synthesis of complex peptides. Its unique structural features offer a powerful tool for navigating the challenges associated with aspartic acid incorporation, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the applications, experimental protocols, and strategic advantages of employing this compound in peptide chemistry.

Core Principles: Orthogonality and the Prevention of Aspartimide Formation

This compound is an amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain β-carboxyl group is protected by an allyl (All) ester.[1][2] This dual-protection scheme is the foundation of its utility, enabling an orthogonal synthesis strategy.[3][4] In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups.[5]

The primary application of this compound lies in its ability to mitigate the formation of aspartimide, a notorious side reaction in Fmoc-based SPPS. Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain carboxyl group of an aspartic acid residue. This side reaction leads to the formation of a succinimide ring, which can subsequently open to yield a mixture of α- and β-aspartyl peptides, as well as racemization of the aspartic acid residue. The use of the allyl protecting group on the side chain of aspartic acid has been shown to be more effective in reducing aspartimide formation compared to other protecting groups like tert-butyl (tBu).

Key Applications in Peptide Synthesis

The unique properties of this compound lend themselves to several critical applications in advanced peptide synthesis:

-

Synthesis of Complex and Long Peptides: By minimizing aspartimide formation, this compound is instrumental in the successful synthesis of long and complex peptide sequences where aspartic acid residues are present.

-

On-Resin Side-Chain Modification: The selective removal of the allyl group while the peptide remains attached to the solid support opens up possibilities for site-specific modifications of the aspartic acid side chain.

-

Synthesis of Cyclic Peptides: this compound is a key component in the synthesis of cyclic peptides, particularly for forming lactam bridges. The orthogonal deprotection of the allyl group allows for the selective formation of an amide bond between the deprotected aspartic acid side chain and a side-chain amine of another amino acid, such as lysine, to cyclize the peptide on-resin.

Quantitative Data Summary

While coupling efficiencies and deprotection yields are highly sequence-dependent, the following table provides a general comparison of aspartic acid protecting groups in the context of preventing aspartimide formation.

| Protecting Group | Aspartimide Formation (% per cycle) | Key Features |

| OAll (Allyl) | Low | Orthogonal to Fmoc and tBu; removed by Pd(0) catalysis. |

| OtBu (tert-Butyl) | High | Standard acid-labile protecting group. |

| OMpe (3-methylpent-3-yl) | Very Low | Sterically hindered to prevent cyclization. |

| OBno (3-n-butyl-5-nonyl) | Extremely Low | Bulky and flexible, significantly reduces aspartimide formation. |

Note: The percentage of aspartimide formation can vary significantly based on the peptide sequence, coupling conditions, and the duration of exposure to basic conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the fundamental steps of Fmoc-based SPPS.

Detailed Methodologies

1. Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: The peptide-resin should be washed thoroughly with N,N-dimethylformamide (DMF) (3 x volume for 1 min).

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid/coupling reagent solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

After completion, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

2. Selective Deprotection of the Allyl (OAll) Group

This protocol outlines the on-resin removal of the allyl protecting group from the aspartic acid side chain.

-

Resin Preparation: Swell the peptide-resin in a suitable solvent such as dichloromethane (DCM) or a mixture of chloroform/acetic acid/N-methylmorpholine (CHCl₃/AcOH/NMM) (37:2:1) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotection Cocktail:

-

Prepare a solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger, such as phenylsilane (PhSiH₃), in the chosen solvent system.

-

-

Deprotection Reaction:

-

Add the catalyst/scavenger solution to the resin suspension.

-

The reaction is typically carried out for 2-3 hours at room temperature.

-

-

Washing: After complete deprotection, wash the resin thoroughly with DMF and DCM to remove the palladium catalyst and scavenger byproducts.

Mandatory Visualizations

Orthogonal Deprotection Strategy

The following diagram illustrates the orthogonal nature of the Fmoc, OAll, and tBu protecting groups, which are commonly used together in peptide synthesis.

References

An In-depth Technical Guide to N-Fmoc-L-aspartic acid 4-allyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-L-aspartic acid 4-allyl ester, a critical building block in modern peptide synthesis and drug development. This document details its chemical properties, applications, and a generalized experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties

N-Fmoc-L-aspartic acid 4-allyl ester, also known as Fmoc-Asp(OAll)-OH, is a derivative of the amino acid L-aspartic acid.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the allyl ester protects the β-carboxyl group. This orthogonal protection scheme is highly valuable in peptide chemistry.[3][4]

Below is a summary of its key quantitative properties:

| Property | Value |

| Molecular Weight | 395.41 g/mol [5] |

| Molecular Formula | C₂₂H₂₁NO₆ |

| CAS Number | 146982-24-3 |

| Appearance | White powder or white crystalline powder |

| Purity | ≥97.0% to ≥99% (HPLC) |

| Melting Point | 109 - 120 °C |

| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF |

| Solubility | Slightly soluble in water |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

N-Fmoc-L-aspartic acid 4-allyl ester is a versatile reagent primarily utilized in:

-

Peptide Synthesis: It serves as a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The allyl ester side-chain protection is orthogonal to the acid-labile protecting groups often used for other amino acid side chains (like Boc) and the base-labile Fmoc group on the α-amine. This allows for the selective deprotection of the β-carboxyl group of the aspartic acid residue while the peptide is still attached to the resin.

-

Drug Development: This compound is instrumental in the design and synthesis of complex peptides and peptidomimetics with therapeutic potential. Its use can facilitate the creation of peptides with enhanced bioactivity and stability. The selective deprotection of the allyl group on the resin allows for further modifications, such as lactamization to create cyclic peptides, or conjugation to other molecules like carbohydrates or linkers.

-

Prevention of Aspartimide Formation: A significant challenge in SPPS is the base-catalyzed formation of aspartimide, a side reaction that can occur at Asp residues during Fmoc deprotection with piperidine. The use of the allyl ester as a protecting group for the aspartic acid side chain can help to mitigate this issue compared to other esters.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of N-Fmoc-L-aspartic acid 4-allyl ester into a peptide sequence using manual or automated SPPS.

Materials:

-

N-Fmoc-L-aspartic acid 4-allyl ester

-

SPPS resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, Methanol

-

Allyl deprotection cocktail: Pd(PPh₃)₄ and a scavenger such as Phenylsilane or Morpholine in DCM.

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Pre-activate N-Fmoc-L-aspartic acid 4-allyl ester (1.5-4 eq.) with a coupling reagent (e.g., HBTU, 1.5-4 eq.) and a base (e.g., DIPEA, 3-8 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Selective Allyl Deprotection (On-Resin):

-

Wash the resin with DCM.

-

Treat the resin with a solution of Pd(PPh₃)₄ (0.1-0.3 eq.) and a scavenger (e.g., Phenylsilane, 10-20 eq.) in DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction to proceed for 1-2 hours.

-

Wash the resin extensively with DCM and DMF.

-

-

On-Resin Modification (Optional): The now-free β-carboxyl group can be used for on-resin cyclization, branching, or conjugation.

-

Final Fmoc Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Caption: SPPS workflow incorporating this compound.

Orthogonal Deprotection Strategy

The key advantage of using this compound is the orthogonality of the protecting groups. The Fmoc group is base-labile, the allyl group is removed by palladium-catalyzed cleavage, and other side-chain protecting groups (like Boc or tBu) are acid-labile. This allows for precise, stepwise modifications.

Caption: Orthogonal deprotection of this compound.

References

- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Fmoc-L-aspartic acid 4-allyl ester, 98% | CymitQuimica [cymitquimica.com]

The Allyl Ester (Alloc) Protecting Group in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. The allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool for the protection of amino, carboxyl, and hydroxyl functionalities. Its defining feature is its unique deprotection mechanism, which confers orthogonality to the most common protecting group strategies, namely the acid-labile Boc and base-labile Fmoc groups. This orthogonality allows for the selective deprotection and modification of specific amino acid side chains while the peptide remains anchored to the solid support, enabling the synthesis of complex architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates.[1][2] This technical guide provides a comprehensive overview of the chemistry, application, and detailed methodologies associated with the use of the Alloc protecting group in SPPS.

The Chemistry of the Alloc Group

The Alloc group is a carbamate-based protecting group that is introduced by reacting an amine with allyl chloroformate or diallyl dicarbonate under basic conditions. It is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, a property that is fundamental to its utility in orthogonal protection schemes.[3]

The key to the Alloc group's utility lies in its selective removal under mild, neutral conditions using a palladium(0) catalyst.[4] The deprotection mechanism involves the formation of a π-allyl-palladium complex, which is then cleaved by a scavenger, liberating the free amine and regenerating the catalyst. More recently, metal-free deprotection methods have also been developed, addressing concerns about potential palladium contamination in the final peptide product.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the deprotection mechanism of the Alloc group via palladium catalysis.

Data Presentation: Comparison of Deprotection Methods

The efficiency of Alloc deprotection can be influenced by the choice of catalyst, scavenger, and reaction conditions. The following tables summarize quantitative data for both palladium-catalyzed and metal-free methods.

| Palladium-Catalyzed Alloc Deprotection | ||||

| Catalyst | Scavenger | Equivalents (Catalyst/Scavenger) | Time | Purity |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.1 / 25 | 2 x 20 min | >98% |

| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) | 0.1 / 40 | 40 min | Quantitative |

| Pd(PPh₃)₄ | N-Methylaniline | 1.0 / 28 | 2 hours | High |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid / Triethylsilane | - | - | High |

| Metal-Free Alloc Deprotection | ||||

| Reagents | Solvent | Temperature | Time | Purity |

| Iodine (I₂), Water (H₂O) | PolarClean (PC) / Ethyl Acetate (EtOAc) | 50°C | 1.5 hours | >99% |

Experimental Protocols

Synthesis of Fmoc-Lys(Alloc)-OH

This protocol describes a common method for the synthesis of Fmoc-Lys(Alloc)-OH, a widely used building block in SPPS.

Materials:

-

H-Lys-OH

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Allyl chloroformate

-

Thioacetamide

-

Fmoc-succinimide (Fmoc-OSu)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Copper Complex Formation: Dissolve H-Lys-OH and copper(II) sulfate in water. Add sodium carbonate solution to precipitate the copper complex of lysine.

-

Alloc Protection: Suspend the copper-lysine complex in a mixture of water and dioxane. Cool the mixture to 0°C and add allyl chloroformate dropwise while maintaining the pH with sodium carbonate solution.

-

Copper Removal: After the reaction is complete, add thioacetamide to the solution to precipitate copper sulfide. Filter off the precipitate.

-

Fmoc Protection: To the filtrate containing Lys(Alloc), add dioxane and Fmoc-succinimide. Allow the reaction to proceed overnight.

-

Work-up and Purification: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer, dry, and evaporate the solvent to yield Fmoc-Lys(Alloc)-OH. A 100g scale preparation can yield 85% of the final product.

Palladium-Catalyzed Alloc Deprotection on Solid Support

This protocol outlines the on-resin deprotection of the Alloc group using a palladium catalyst.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in DCM in a suitable reaction vessel.

-

Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and phenylsilane (20-25 equivalents) in DCM.

-

Deprotection: Add the reagent solution to the resin and agitate for 20-40 minutes at room temperature. Repeat the treatment to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DCM and DMF to remove all traces of the palladium catalyst and scavenger byproducts.

Metal-Free Alloc Deprotection on Solid Support

This protocol details a greener alternative for Alloc deprotection using an iodine-based system.

Materials:

-

Alloc-protected peptide-resin

-

Iodine (I₂)

-

Water (H₂O)

-

PolarClean (PC)

-

Ethyl acetate (EtOAc)

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in a 1:4 mixture of PC/EtOAc.

-

Deprotection Solution: Prepare a solution of I₂ (5 equivalents) in a 1:8 mixture of H₂O/PC/EtOAc.

-

Deprotection Reaction: Add the deprotection solution to the resin and heat at 50°C for 1.5 hours.

-

Washing: After the reaction, wash the resin thoroughly with PC/EtOAc to remove residual iodine.

Orthogonal Protection Strategy in SPPS

The orthogonality of the Alloc group is a key advantage in the synthesis of complex peptides. The following diagram illustrates a typical orthogonal protection scheme in Fmoc-based SPPS, allowing for selective side-chain modification.

Conclusion

The allyloxycarbonyl (Alloc) protecting group is an invaluable tool in modern solid-phase peptide synthesis. Its stability to both acidic and basic conditions, combined with its selective removal under mild, neutral conditions, provides a high degree of orthogonality that is essential for the synthesis of complex peptides. The development of both robust palladium-catalyzed and environmentally friendly metal-free deprotection protocols further enhances its versatility. For researchers and professionals in peptide chemistry and drug development, a thorough understanding of the principles and methodologies associated with the Alloc group is crucial for the successful design and synthesis of novel and intricate peptide-based molecules.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of peptide science, enabling the efficient and rapid assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy stands as the most prevalent approach in SPPS, favored for its mild deprotection conditions and versatility. This guide offers a thorough exploration of the core principles of Fmoc SPPS, complete with detailed experimental protocols and quantitative data to aid researchers in their peptide synthesis endeavors.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[1][2][3] This methodology hinges on a series of fundamental principles:

-

Solid Support (Resin): The synthesis commences with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker. The selection of the resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[3][4]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protective measure is essential to prevent unintended reactions and to ensure the peptide chain is elongated in the correct sequence.

-

Side-Chain Protection: The reactive side chains of certain amino acids are shielded by acid-labile protecting groups. This prevents their interference during the synthesis process. These protecting groups must be stable under the basic conditions used for Fmoc removal but labile under the final acidic cleavage conditions.

-

The SPPS Cycle: The synthesis progresses through a series of repeated cycles, with each cycle adding a single amino acid to the peptide chain. Each cycle comprises three main steps: Fmoc deprotection, amino acid activation and coupling, and washing.

-

Cleavage and Final Deprotection: Upon completion of the desired peptide sequence, the peptide is cleaved from the resin. Simultaneously, the side-chain protecting groups are removed using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

The Chemistry of Fmoc SPPS

The success of Fmoc SPPS relies on a series of well-controlled chemical reactions. A foundational understanding of these reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Fmoc Group Removal (Deprotection)

The Fmoc protecting group is removed by a base-induced β-elimination mechanism. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of dibenzofulvene and carbon dioxide. The reactive dibenzofulvene intermediate is subsequently scavenged by the secondary amine to form a stable adduct, which is then washed away.

Peptide Bond Formation (Coupling)

For an amide bond to form, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester or an acid halide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium and uronium/aminium salts like HBTU. The activated amino acid then readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable peptide bond.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Linker | C-Terminal Functionality | Typical Loading (mmol/g) |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.5 - 1.2 |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid (Protected) | 1.0 - 2.0 |

| Rink Amide Resin | Rink Amide | Amide | 0.4 - 0.8 |

Table 2: Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |

| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |

| DBU/Piperidine | 2-10% DBU / 2% Piperidine | DMF | 2 x 2-5 minutes | Faster deprotection, but can increase side reactions. |

Table 3: Common Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Coupling Time | Notes |

| HBTU/DIPEA | 1 : 0.95 : 2 | DMF | 30 - 60 minutes | Highly efficient and widely used. |

| HATU/DIPEA | 1 : 0.95 : 2 | DMF | 15 - 45 minutes | Excellent for hindered couplings. |

| DIC/HOBt | 1 : 1 : 1 | DMF or DCM/DMF | 1 - 2 hours | Cost-effective; can form insoluble urea byproduct. |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Swelling: Add enough N,N-Dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to completely cover the resin. Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

Solvent Removal: After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection

-

Add Deprotection Solution: To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

Agitate: Agitate the resin for the specified time (e.g., 5-10 minutes) at room temperature.

-

Drain: Drain the deprotection solution.

-

Repeat: Repeat the deprotection step one more time with fresh deprotection solution.

-

Wash: Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution. Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Monitoring the Synthesis (Kaiser Test)

The Kaiser test, or ninhydrin test, is a qualitative method used to detect the presence of free primary amines on the resin.

-

Reagent Preparation:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the test tube at 100-110°C for 5 minutes.

-

-

Interpretation of Results:

-

Intense Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.

-

Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.

-

Protocol 5: Cleavage and Final Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare Cleavage Cocktail: Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asp(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(OAll)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), offering a strategic advantage for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the β-carboxyl group is protected by an allyl (All) ester. This orthogonal protection scheme allows for the selective deprotection of the side chain under mild conditions, leaving the peptide anchored to the resin and other protecting groups intact.[1]

The primary application of Fmoc-Asp(OAll)-OH lies in the on-resin cyclization of peptides to form lactam bridges, which can enhance biological activity and stability.[2][3] The allyl protecting group is stable to the piperidine solutions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysts.[1] This methodology provides a robust route to cyclic peptides and other modified peptide structures. Furthermore, the use of an allyl ester for side-chain protection can be advantageous in minimizing the risk of aspartimide formation, a common side reaction in Fmoc-SPPS that can lead to impurities and reduced yield.[4]

Key Applications

-

On-resin peptide cyclization: Formation of side-chain-to-side-chain or side-chain-to-terminus lactam bridges.

-

Synthesis of branched peptides: Selective deprotection of the aspartate side chain allows for the synthesis of peptides with branches at the aspartic acid residue.

-

Post-synthesis modification: The deprotected carboxyl group can be conjugated to other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG).

-

Minimization of aspartimide formation: The allyl ester is less prone to this side reaction compared to other protecting groups like tert-butyl esters.

Data Presentation

Table 1: Palladium(0)-Catalyzed Allyl Deprotection Conditions

| Catalyst (eq.) | Scavenger (eq.) | Solvent | Time | Temperature | Efficacy | Reference |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | 2 x 20 min | Room Temp. | High | |

| Pd(PPh₃)₄ (0.1-0.35) | Phenylsilane (24) | DCM | 30 min | Room Temp. | High | |

| Pd(PPh₃)₄ (0.1-0.35) | N-Methylaniline (28) | DCM/DMF | 2 hours | Room Temp. | High | |

| Pd(PPh₃)₄ | K₂CO₃ | Methanol | - | - | 82-97% Yield |

Note: The efficiency of the deprotection reaction can be influenced by factors such as resin swelling, steric hindrance within the peptide sequence, and the age of the palladium catalyst.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

- Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3.9 equivalents), in a minimal amount of DMF.

- Add a base (e.g., N-methylmorpholine at 0.4 M) and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture at room temperature for 1-3 hours.

- Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

- Drain the coupling solution and wash the resin with DMF.

4. Chain Elongation:

- Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

Protocol 2: On-Resin Allyl Deprotection

This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain.

1. Resin Preparation:

- Wash the peptide-resin with DCM (5 times).

2. Deprotection Cocktail Preparation:

- In a separate, dry, and inert-atmosphere-flushed vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM. Caution: Palladium catalysts are sensitive to air and moisture.

3. Deprotection Reaction:

- Add the deprotection cocktail to the resin.

- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5 minutes.

- Agitate the mixture at room temperature for 20 minutes.

- Drain the solution and repeat the deprotection step with a fresh cocktail for another 20 minutes to ensure complete removal.

4. Washing:

- Wash the resin thoroughly with a 5 mM sodium diethyldithiocarbamate solution in DMF to scavenge any residual palladium.

- Wash the resin with DMF (5 times) and DCM (5 times).

Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)

This protocol is for the intramolecular cyclization between the deprotected aspartic acid side chain and the N-terminal amine.

1. N-terminal Fmoc Deprotection:

- Perform the Fmoc deprotection of the N-terminal amino acid as described in Protocol 1, step 2.

2. Cyclization:

- Swell the resin in N-Methyl-2-pyrrolidone (NMP).

- In a separate vial, dissolve a coupling reagent such as HATU (4 equivalents) in NMP and add it to the reaction vessel.

- Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the reaction vessel.

- Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

- Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

3. Washing:

- Wash the resin with DMF (5 times) and DCM (5 times).

Protocol 4: Cleavage from Resin and Purification

1. Cleavage:

- Dry the resin under vacuum.

- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

2. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold diethyl ether.

- Lyophilize the crude peptide.

- Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for SPPS and on-resin cyclization using this compound.

Caption: Catalytic cycle of palladium(0)-mediated allyl deprotection.

Troubleshooting

-

Incomplete Allyl Deprotection:

-

Cause: Inactivated catalyst, inefficient scavenger, or poor resin swelling.

-

Solution: Use fresh, high-quality Pd(PPh₃)₄. Ensure adequate equivalents of the scavenger. Allow for sufficient resin swelling in an appropriate solvent (DCM). Consider performing the deprotection twice.

-

-

Aspartimide Formation:

-

Cause: This side reaction is promoted by the basic conditions of Fmoc deprotection, especially in sequences like Asp-Gly.

-

Solution: While the allyl protecting group helps mitigate this, for particularly sensitive sequences, consider using milder Fmoc deprotection conditions (e.g., lower concentration of piperidine or shorter reaction times).

-

-

Low Cyclization Yield:

-

Cause: Steric hindrance in the peptide sequence, incomplete deprotection of either the allyl group or the N-terminal Fmoc group.

-

Solution: Ensure complete deprotection before attempting cyclization. Increase the cyclization reaction time and monitor progress by LC-MS. Consider using stronger coupling reagents for the cyclization step.

-

-

Racemization:

-

Cause: Can occur at the aspartic acid α-carbon during activation for coupling.

-

Solution: Use coupling reagents known to suppress racemization, such as HATU, and avoid excessive amounts of base. Maintain a low reaction temperature during coupling.

-

References

Application Notes and Protocols: On-Resin Lactam Bridge Formation Using Fmoc-Asp(OAll)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-resin cyclization is a powerful strategy in solid-phase peptide synthesis (SPPS) for the efficient production of cyclic peptides.[1] These conformationally constrained molecules often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts, making them attractive candidates for drug development.[2] This document provides detailed application notes and protocols for the formation of lactam bridges on-resin, specifically utilizing the orthogonally protected amino acid, Fmoc-Asp(OAll)-OH. The allyl (All) protecting group of the aspartic acid side chain is stable to the basic conditions used for Fmoc deprotection but can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for subsequent intramolecular amide bond formation.[3][4] This methodology is a cornerstone for the synthesis of side-chain-to-side-chain cyclized peptides.

Key Advantages of the this compound Strategy

-

Orthogonality: The allyl protecting group is completely orthogonal to the Fmoc and many common side-chain protecting groups (e.g., tBu, Trt, Pbf), allowing for selective deprotection without affecting other parts of the peptide.[5]

-

Mild Deprotection Conditions: The removal of the allyl group is achieved under neutral and mild conditions, which preserves the integrity of sensitive peptide sequences.

-

Reduced Side Reactions: On-resin cyclization minimizes intermolecular side reactions, such as oligomerization, which can be problematic in solution-phase cyclization. The use of the allyl ester for protecting the aspartic acid side chain also helps in mitigating aspartimide formation, a common side reaction in Fmoc-based SPPS.

Experimental Data Summary

Table 1: Reagents and Conditions for Allyl Deprotection

| Catalyst | Scavenger | Equivalents (Catalyst) | Equivalents (Scavenger) | Solvent | Temperature (°C) | Time | Efficacy | Reference |

| Pd(PPh₃)₄ | Phenylsilane | 0.1-0.35 | 20 | DCM or DMF | 25-38 | 2 x 20 min | High | |

| Pd(PPh₃)₄ | Morpholine | 0.1 | Not Specified | THF:DMSO:0.5M HCl (2:2:1) | 25 | Not Specified | Optimal | |

| Pd(PPh₃)₄ | N-Methylaniline | 0.1-0.35 | 28 | DCM/DMF | 25 | 2 hours | High | |

| Pd(PPh₃)₄ | Dimedone | Not Specified | Not Specified | THF | 25 | Not Specified | Effective | |

| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Not Specified | Not Specified | THF | 25 | Not Specified | Effective | |

| Pd(PPh₃)₄ | Borane dimethylamine complex | 0.1 | 4 | Not Specified | 25 | Not Specified | Effective |

Table 2: Common Coupling Reagents for Lactamization

| Coupling Reagent | Base | Equivalents (Reagent:Base) | Solvent | Time (hours) | Notes | Reference |

| HATU | DIPEA | 3:6 | NMP | 4-24 | Commonly used and effective. | |

| PyBOP | DIPEA | 3:6 | NMP | Not Specified | Effective for lactamization. | |

| HBTU | DIPEA | 3:6 | NMP | Not Specified | Effective for lactamization. | |

| DIC | HOBt | 5:5 | DMF | Not Specified | Standard coupling conditions. | |

| PyAOP | Not Specified | Not Specified | Not Specified | Not Specified | Used for lactam bridge formation. |

Experimental Protocols

Protocol 1: On-Resin Allyl Deprotection of Asp(OAll)

This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an Asp(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., Phenylsilane, Morpholine, or N-Methylaniline)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere. This helps to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Preparation: In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin substitution) and the chosen scavenger (refer to Table 1 for equivalents) in the appropriate solvent (e.g., DCM or a DCM/DMF mixture).

-

Deprotection Reaction: Add the deprotection solution to the swollen resin.

-

Incubation: Gently agitate the resin slurry at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the chosen scavenger and reaction conditions. For microwave-assisted deprotection, two 5-minute irradiations at 38°C can be performed.

-

Washing: After the reaction is complete, thoroughly wash the resin to remove the catalyst and scavenger byproducts. A typical washing sequence is:

-

DCM (3 x 5 mL)

-

0.5% DIPEA in NMP (3 x 5 mL)

-

0.5% sodium diethyldithiocarbamate in NMP (3 x 5 mL) to remove residual palladium

-

NMP (3 x 5 mL)

-

-

Confirmation of Deprotection: Before proceeding to the cyclization step, it is crucial to confirm the complete removal of the allyl group. This can be done by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by mass spectrometry. A qualitative method like the Kaiser test can be used to check for the presence of the free amine on a Lys(Alloc) if it was deprotected simultaneously.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the intramolecular cyclization between the deprotected aspartic acid side chain and a free amine (e.g., from a deprotected Lys(Alloc) side chain or the N-terminal amine).

Materials:

-

Peptide-resin with deprotected Asp and amine functionalities

-

Coupling reagent (e.g., HATU, PyBOP, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N-Methyl-2-pyrrolidone (NMP) or DMF

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation: Ensure the peptide-resin from Protocol 1 is well-swollen in the reaction solvent (NMP or DMF).

-

Coupling Reagent Activation: In a separate vial, prepare the cyclization solution. For example, using HATU, dissolve the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in NMP.

-

Cyclization Reaction: Add the activated coupling solution to the peptide-resin.

-

Incubation: Allow the reaction to proceed at room temperature with gentle agitation for 4-24 hours. The progress of the cyclization can be monitored by performing a Kaiser test on a few resin beads; a negative result (yellow beads) indicates the completion of the reaction.

-

Washing: Once the cyclization is complete, wash the resin extensively with NMP (3 x 5 mL) and then DCM (3 x 5 mL).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then typically precipitated in cold ether, lyophilized, and purified by reverse-phase HPLC.

Mandatory Visualizations

References

Synthesis of Cyclic Peptides Utilizing Fmoc-Asp(OAll)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a pivotal strategy in drug discovery and development, offering advantages such as enhanced conformational rigidity, increased receptor affinity and selectivity, and improved metabolic stability compared to their linear counterparts. A key challenge in cyclic peptide synthesis is the selection of an appropriate orthogonal protecting group strategy to enable selective side-chain deprotection and subsequent intramolecular cyclization. Fmoc-Asp(OAll)-OH, an N-α-Fmoc-protected L-aspartic acid with its β-carboxyl group protected by an allyl (All) ester, has emerged as a valuable building block for the synthesis of lactam-bridged cyclic peptides. The allyl group's unique deprotection chemistry, typically mediated by a palladium(0) catalyst, provides excellent orthogonality with the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly used in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality allows for selective deprotection of the aspartic acid side chain while the peptide remains anchored to the solid support, facilitating efficient on-resin cyclization and minimizing intermolecular side reactions.[3]

This compound is particularly advantageous in preventing aspartimide formation, a common and problematic side reaction associated with aspartic acid residues during Fmoc-based SPPS.[4] This application note provides detailed protocols for the synthesis of cyclic peptides using this compound, including linear peptide assembly, on-resin allyl deprotection, intramolecular lactam bridge formation, and final cleavage and purification.

Key Applications

The use of this compound in cyclic peptide synthesis is critical for various research and development areas:

-

Pharmaceutical Research and Development: Crafting potent and stable peptide-based therapeutics.[4]

-

Structure-Activity Relationship (SAR) Studies: Investigating the impact of conformational constraints on biological activity.

-

Development of Peptide-Based Diagnostics: Engineering stable and specific targeting agents.

-

Immunological Studies: Synthesizing constrained peptide antigens for antibody production and immunological research.

Experimental Workflow

The overall workflow for the synthesis of a cyclic peptide using this compound is depicted below. The process begins with the standard solid-phase synthesis of the linear peptide, followed by selective deprotection of the allyl group, on-resin cyclization, and finally, cleavage from the resin and purification.

Caption: Workflow for On-Resin Cyclic Peptide Synthesis using this compound.

Quantitative Data Summary

The efficiency of on-resin cyclization using this compound can be influenced by the peptide sequence, resin choice, and reaction conditions. The following table summarizes representative data from studies employing this methodology.

| Peptide Type | Cyclization Method | Reported Yield | Purity (Linear Precursor) | Reference |

| Lactam-bridged cyclic peptide | On-resin cyclization | ~83% | Good | |

| Lactam-bridged cyclic peptide | On-resin cyclization | 9% - 30% (isolated) | Not specified |

Note: Yields are highly dependent on the specific peptide sequence and optimization of the synthesis and cyclization protocols.

Experimental Protocols

Linear Peptide Synthesis

The linear peptide is assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

-

Amino Acid Coupling:

-

Prepare a solution of the Fmoc-amino acid (4 equivalents), a coupling reagent such as HCTU (3.9 equivalents), and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (8 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

Incorporate this compound at the desired position in the peptide sequence using the same coupling protocol.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

On-Resin Allyl Group Deprotection

This step involves the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium(0) catalyst.

Methodology:

-

Resin Preparation: Wash the resin-bound linear peptide with DCM (5 times).

-

Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane or morpholine (20-40 equivalents) in an inert solvent like DCM or a mixture of CHCl₃/AcOH/NMM (37:2:1).

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin.

-

Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature. Microwave irradiation (38-50°C for 5-10 minutes) can also be employed to accelerate this step.

-

-

Washing: Thoroughly wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium catalyst, followed by extensive DMF and DCM washes.

On-Resin Intramolecular Lactam Bridge Formation

Following the deprotection of the aspartic acid side chain and the N-terminal amine, the on-resin cyclization is performed.

Methodology:

-

Resin Preparation: Swell the resin in DMF or NMP.

-

Cyclization Reaction:

-

Add a solution of a coupling reagent (e.g., PyAOP, HATU, or HBTU) (3-5 equivalents) and a base (e.g., DIEA or NMM) (6-10 equivalents) in DMF or NMP to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by a Kaiser test.

-

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.

Cleavage from Resin and Purification

The final cyclic peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed.

Methodology:

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).

-

Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Lyophilization: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Troubleshooting and Optimization

-

Incomplete Allyl Deprotection: This can be caused by catalyst inactivation or insufficient scavenger. Ensure an inert atmosphere during the reaction and use a sufficient excess of the scavenger. Thorough washing after deprotection is crucial to remove any catalyst residues that might interfere with subsequent steps.

-

Low Cyclization Yield: Steric hindrance within the peptide sequence can impede cyclization. Optimizing the coupling reagents, reaction time, and temperature can improve yields. The choice of a linker on the resin can also influence cyclization efficiency.

-

Aspartimide Formation: While this compound is designed to minimize this, prolonged exposure to basic conditions during Fmoc deprotection can still be a concern for sensitive sequences. Using milder deprotection conditions or additives like HOBt in the piperidine solution can help mitigate this side reaction.

By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize this compound for the successful synthesis of a wide range of cyclic peptides for various applications in research and drug development.

References

Application Notes and Protocols for Fmoc-Asp(OAll)-OH Coupling in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid (Asp) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is often complicated by the formation of aspartimide-related impurities. This side reaction, catalyzed by the basic conditions of Fmoc deprotection, can lead to a mixture of α- and β-aspartyl peptides and racemization, significantly impacting the purity and yield of the target peptide. The use of Fmoc-Asp(OAll)-OH, where the side-chain carboxyl group is protected by an allyl (All) ester, presents a robust strategy to mitigate this issue. The allyl protecting group is stable to the basic conditions used for Fmoc removal and can be selectively cleaved under mild, orthogonal conditions using a palladium(0) catalyst.

These application notes provide detailed protocols and comparative data for the efficient use of this compound in automated peptide synthesizers, enabling the synthesis of high-purity peptides containing aspartic acid.

Advantages of this compound in Automated SPPS

-

Reduced Aspartimide Formation: The primary advantage of the allyl protecting group over the more common tert-butyl (tBu) group is the significant reduction in aspartimide formation, particularly in sequences prone to this side reaction like Asp-Gly, Asp-Asn, and Asp-Ser.

-

Orthogonal Deprotection: The allyl group is cleaved under neutral conditions using a palladium(0) catalyst, which is orthogonal to the acidic cleavage of tBu-based protecting groups and the basic cleavage of the Fmoc group. This allows for selective deprotection of the Asp side chain for on-resin modifications such as cyclization or branching.

-

Compatibility: this compound is fully compatible with standard automated Fmoc-SPPS protocols and commercially available resins and reagents.

Data Presentation

Table 1: Comparative Coupling Efficiency of this compound with Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially with amino acid derivatives that may present some steric hindrance. The following table provides a summary of expected coupling efficiencies and recommended conditions for this compound with various common coupling reagents in an automated peptide synthesizer.

| Coupling Reagent | Activator Base | Typical Coupling Time (Automated Synthesizer) | Estimated Coupling Efficiency (%) | Notes |

| HATU | DIPEA | 20 - 45 minutes | > 99% | Highly efficient and fast. Recommended for most applications, including sterically hindered couplings. |

| HBTU | DIPEA | 30 - 60 minutes | > 98% | A reliable and cost-effective alternative to HATU. |

| DIC/Oxyma | N/A | 45 - 90 minutes | > 97% | Carbodiimide-based method; generally slower but effective and can reduce side reactions for sensitive residues. |

Note: Coupling times and efficiencies are sequence-dependent and can vary based on the specific peptide, resin, and synthesizer conditions. The data presented is a representative expectation based on typical performance.

Table 2: Aspartimide Formation in a Model Peptide Sequence (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This table illustrates the significant reduction in aspartimide-related byproducts when using this compound compared to the standard Fmoc-Asp(OtBu)-OH in a sequence known to be highly susceptible to this side reaction.

| Aspartic Acid Derivative | Fmoc Deprotection Conditions | % Target Peptide | % Aspartimide-Related Byproducts |

| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | ~75% | ~25% |

| This compound | 20% Piperidine in DMF | > 98% | < 2% |

Note: The percentages are illustrative and based on typical results from studies on aspartimide-prone sequences. Actual values can vary depending on the specific synthesis conditions.

Experimental Protocols

Protocol 1: Automated Coupling of this compound

This protocol provides a general procedure for the coupling of this compound on a standard automated peptide synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™). The HATU/DIPEA method is described here due to its high efficiency.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.

-

Fmoc Deprotection: Perform the standard automated Fmoc deprotection cycle using 20% piperidine in DMF.

-

Washing: The synthesizer will automatically wash the resin with DMF to remove residual piperidine.

-

Amino Acid Delivery: The synthesizer will deliver a solution of this compound (typically 4-5 equivalents relative to resin loading) in DMF to the reaction vessel.

-

Coupling Reagent and Base Delivery: The synthesizer will deliver a solution of HATU (typically 3.9-4.9 equivalents) and DIPEA (typically 8-10 equivalents) in DMF.

-

Coupling Reaction: The reaction mixture is agitated at room temperature for 20-45 minutes. For microwave-assisted synthesizers, a shorter coupling time at an elevated temperature (e.g., 5 minutes at 75°C) can be employed.

-

Washing: After the coupling is complete, the synthesizer will drain the reaction mixture and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The synthesizer proceeds to the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group

This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide is still attached to the resin. This procedure is typically performed after the completion of the linear peptide sequence assembly.

Materials:

-

Peptide-resin containing Asp(OAll)

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl scavenger: Phenylsilane (PhSiH₃) or N,N'-Dimethylbarbituric acid (NDMBA)

-

Solvent: Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling and Washing: Swell the peptide-resin in DCM for 30 minutes. Wash the resin thoroughly with DCM.

-

Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in DCM. Add the allyl scavenger (e.g., Phenylsilane, 20-40 equivalents).

-

Deprotection Reaction: Add the deprotection cocktail to the resin-containing reaction vessel. Agitate the mixture gently under an inert atmosphere for 1-2 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

-

Washing: After complete deprotection, drain the reaction mixture and wash the resin extensively with DCM (at least 5 times) to remove all traces of the palladium catalyst and scavenger. Follow with several washes with DMF.

Visualizations

Diagram 1: Automated Fmoc-SPPS Cycle for this compound Incorporation

Caption: Automated Fmoc-SPPS cycle for incorporating this compound.

Diagram 2: Orthogonal Deprotection Workflow

Application Notes and Protocols for Selective Side-Chain Deprotection of Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the selective deprotection of the β-carboxyl group of aspartic acid (Asp) residues in peptide synthesis. The selection of an appropriate side-chain protecting group and its subsequent selective removal are critical for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring site-specific modifications.

A primary challenge in handling aspartic acid residues during peptide synthesis is the propensity for aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to a mixture of impurities and reduced yield of the desired product.[1][2] This side reaction is particularly problematic during the repeated piperidine treatments used for Nα-Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1][3] The choice of the aspartic acid side-chain protecting group is therefore a crucial factor in a successful peptide synthesis strategy.

This document outlines the characteristics of commonly used aspartic acid side-chain protecting groups, their selective deprotection protocols, and quantitative data regarding their effectiveness in minimizing aspartimide formation.

Orthogonal Protection Strategies for Aspartic Acid

The principle of orthogonal protection is fundamental to modern peptide chemistry. It allows for the selective removal of one type of protecting group in the presence of others.[4] In the context of Fmoc-based SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are typically acid-labile (e.g., tert-butyl) or removable by other specific reagents. For selective modification of the aspartic acid side chain on-resin, a protecting group that can be removed under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups is required.

Aspartimide Formation: A Major Side Reaction

Aspartimide formation is a significant side reaction that compromises the purity and yield of synthetic peptides. It is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This reaction is promoted by the basic conditions used for Fmoc deprotection. The resulting aspartimide is unstable and can be opened by nucleophiles like piperidine or water to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms.

Comparison of Aspartic Acid Side-Chain Protecting Groups

The choice of protecting group for the aspartic acid side chain is critical for minimizing aspartimide formation and enabling selective deprotection. The following table summarizes the properties of several commonly used protecting groups.

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |

| tert-Butyl ester | OtBu | Strong acid (e.g., high concentration of TFA) | Orthogonal to the base-labile Fmoc group. Commonly used but susceptible to aspartimide formation in sensitive sequences. |

| Benzyl ester | OBzl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Fmoc/tBu and Boc strategies. Stable to both acidic and basic conditions used in standard SPPS. |

| Allyl ester | OAll | Palladium(0) catalysis (e.g., Pd(PPh₃)₄ with a scavenger) | Stable to both TFA and piperidine. Allows for selective deprotection on-resin. |

| 9-Fluorenylmethyl ester | OFm | Mild base (e.g., 20% piperidine in DMF) | Deprotection with the same reagent as Nα-Fmoc removal, but at different concentrations/times. Potential for premature deprotection. |

| 2-Phenylisopropyl ester | O-2-PhiPr | Very mild acid (e.g., 1% TFA in DCM) | Allows for selective deprotection in the presence of tBu-based protecting groups. |

| 5-n-butyl-5-nonyl ester | OBno | Strong acid (e.g., high concentration of TFA) | A bulky protecting group designed to sterically hinder and thus reduce aspartimide formation. |

Quantitative Data on Aspartimide Formation

The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic. The following table presents a summary of quantitative data on the formation of aspartimide-related byproducts for different protecting groups in a model peptide.

| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Byproducts (%) | Reference |

| Asp(OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | High | |

| Asp(OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | Lower than OtBu | |

| Asp(OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | Almost undetectable | |

| Asp(OBzl) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v), 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | |

| Asp(OcHex) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v), 0°C | Rate constant: ~24.5 x 10⁻⁶ s⁻¹ | |

| Asp(OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | 0.3% | |

| Asp(OBzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | 51% |

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed protocols for the selective deprotection of common aspartic acid side-chain protecting groups.

Protocol 1: Selective Deprotection of Asp(OAll) using Palladium(0) Catalysis

Objective: To selectively remove the allyl ester from the aspartic acid side chain on-resin.

Materials:

-

Peptide-resin containing Asp(OAll)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Allyl scavenger (e.g., Phenylsilane - PhSiH₃)

-

Solvent: Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM) (37:2:1)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Prepare a solution of the palladium catalyst (typically 0.1-0.3 equivalents relative to the resin loading) and the allyl scavenger (typically 10-20 equivalents) in the reaction solvent.

-

Add the catalyst/scavenger solution to the resin suspension.

-

Gently agitate the mixture at room temperature.

-

Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-4 hours.

-

Once the deprotection is complete, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM to remove the catalyst and scavenger byproducts.

-

Dry the resin under vacuum.

Protocol 2: Selective Deprotection of Asp(O-2-PhiPr) using Mild Acidolysis

Objective: To selectively remove the 2-phenylisopropyl ester from the aspartic acid side chain in the presence of other acid-labile groups like tBu.

Materials:

-

Peptide-resin containing Asp(O-2-PhiPr)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Prepare a 1% (v/v) solution of TFA in DCM.

-

Add the 1% TFA/DCM solution to the resin.

-

Gently agitate the mixture at room temperature.

-

The deprotection is typically rapid, often complete within 10-30 minutes. Monitor the reaction by HPLC-MS analysis of a cleaved aliquot.

-

Upon completion, filter the resin and wash it thoroughly with DCM to remove the TFA.

-

Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM or DMF.

-

Wash the resin with DCM and DMF.

-

Dry the resin under vacuum.

Protocol 3: Deprotection of Asp(OtBu) via Acidolysis

Objective: To cleave the tert-butyl ester from the aspartic acid side chain, typically performed concurrently with the final cleavage of the peptide from the resin.

Materials:

-

Peptide-resin containing Asp(OtBu)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small volume of TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 4: Deprotection of Asp(OBzl) via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ester from the aspartic acid side chain.

Materials:

-

Peptide-resin containing Asp(OBzl)

-

Palladium on activated carbon (10% Pd/C)

-

Solvent (e.g., methanol, DMF, or a mixture)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus

Procedure:

-

Suspend the peptide-resin in a suitable solvent (approximately 10 mL per gram of resin) in a round-bottom flask.

-

Add the 10% Pd/C catalyst (typically 10-50% by weight of the peptide-resin).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by HPLC-MS analysis of a cleaved aliquot. The reaction time can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the resin thoroughly with the reaction solvent.

-

Dry the resin under vacuum.

Conclusion